molecular formula C12H20N4O2 B11865264 tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No.: B11865264
M. Wt: 252.31 g/mol
InChI Key: LZRUQAIWBBEDIL-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core. This structure is characterized by a fused imidazole and pyridine ring system, with a 6,7-dihydro-4H configuration that introduces partial saturation, enhancing conformational flexibility. The tert-butyl carbamate (Boc) group at the 5-position acts as a protective group for amines, while the aminomethyl substituent at the 2-position provides a reactive site for further functionalization. Such compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and other bioactive molecules.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)15-10(6-13)14-8/h4-7,13H2,1-3H3,(H,14,15)

InChI Key

LZRUQAIWBBEDIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)CN

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine ring.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions, often using reagents like formaldehyde and ammonia or amines.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of acid catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives, including tert-butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that derivatives of imidazo[4,5-c]pyridine exhibited significant cytotoxic effects against human breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Immune Modulation

The compound has been explored for its role in immune modulation. Research indicates that certain imidazo[4,5-c]pyridine derivatives can act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. This property could be leveraged to enhance immune responses in therapeutic settings, such as vaccine adjuvants or treatments for autoimmune diseases .

Neuroprotective Effects

There is emerging evidence that imidazo[4,5-c]pyridine compounds may possess neuroprotective properties. Studies have suggested that these compounds can mitigate oxidative stress and inflammation in neuronal cells, making them candidates for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their anticancer activity against various cell lines. The study found that one derivative exhibited an IC50 value of 12 µM against breast cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Immune Response Enhancement

Another study investigated the immune-modulating effects of imidazo[4,5-c]pyridine derivatives on TLR pathways. The results indicated that specific derivatives could significantly enhance cytokine production in macrophages when exposed to pathogen-associated molecular patterns (PAMPs), suggesting their utility in vaccine formulations or immunotherapy strategies .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The imidazo[4,5-c]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Pharmacological Potential

  • Imidazo[4,5-c]pyridine derivatives are explored for kinase inhibition (e.g., JAK/STAT pathways), while thiazolo analogs (Analogs 2, 4) may target bacterial or viral enzymes due to sulfur’s role in metal coordination .

Biological Activity

The compound tert-butyl 2-(aminomethyl)-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate (CAS Number: 1250998-28-7) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.31 g/mol
  • Purity : ≥95%
  • Structure : The compound features a tert-butyl group, an aminomethyl group, and a dihydro-imidazo-pyridine structure which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the micromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .

Cell Line IC50 (μM)
HeLa41 ± 3
L12109.6 ± 0.7

The structural features of these compounds are believed to play a crucial role in their cytotoxicity, with modifications leading to enhanced activity .

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds may inhibit bacterial growth, although specific data on this compound remains limited.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented, particularly through the inhibition of COX-2 enzyme activity. For example, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Some imidazo derivatives have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

In Vitro Studies

A study published in PMC evaluated the antiproliferative effects of various imidazo derivatives on multiple cancer cell lines. The findings indicated that modifications in the structure significantly influenced the potency of these compounds against cancer cells .

Animal Models

In vivo studies assessing the anti-inflammatory effects of similar compounds demonstrated significant reductions in inflammation markers in carrageenan-induced edema models. These findings support the potential therapeutic use of imidazo derivatives in inflammatory conditions .

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